N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide is a synthetic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinoline, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It’s known that 1,2,3,4-tetrahydroisoquinoline (thiq) based compounds, which this compound is a derivative of, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq based compounds are known to interact with their targets in a variety of ways, leading to changes in biological activity .
Biochemical Pathways
Thiq based compounds are known to influence a variety of biological pathways, particularly those related to infective pathogens and neurodegenerative disorders .
Pharmacokinetics
It’s known that the introduction of substituents at the 3-position in 3,4-dihydroisoquinolinone derivatives generally improves their biostability .
Result of Action
Thiq based compounds are known to exert diverse biological activities, suggesting that they may have a range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that tetrahydroisoquinoline-based compounds interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Tetrahydroisoquinoline-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . These compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide typically involves several key steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using methods such as the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions.
Introduction of the Cyclopropane Group: The cyclopropane group is introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Sulfonamide Formation:
Chemical Reactions Analysis
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide has several scientific research applications:
Comparison with Similar Compounds
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide can be compared with other isoquinoline derivatives:
1,2,3,4-Tetrahydroisoquinoline: This compound shares the isoquinoline core but lacks the cyclopropane and sulfonamide groups.
Quinocarcinol: Another isoquinoline derivative with potent antitumor activity.
Tetrazomine: A related compound with similar biological activities.
This compound stands out due to its unique combination of the isoquinoline core, cyclopropane group, and sulfonamide functionality, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c15-12-11-7-9(2-1-8(11)5-6-13-12)14-18(16,17)10-3-4-10/h1-2,7,10,14H,3-6H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTKCYXPHADJIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC3=C(CCNC3=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.